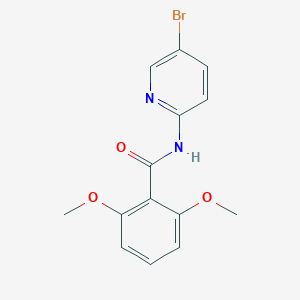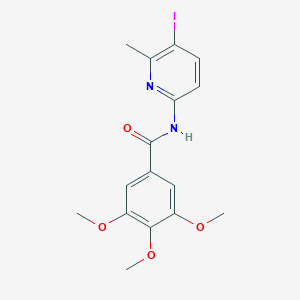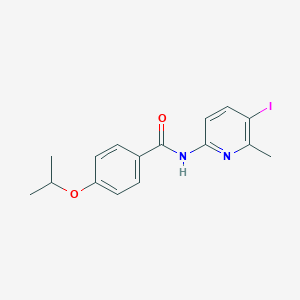![molecular formula C17H18N2O3S B244840 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the inhibition of cell proliferation and induction of cell death in cancer cells. It has been found to inhibit the activity of several enzymes involved in cell proliferation, including DNA topoisomerase I and II, and histone deacetylase. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of several oncogenes. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential toxicity to normal cells.
将来の方向性
There are several future directions for research on 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its interaction with specific enzymes and pathways involved in cell proliferation and apoptosis.
2. Development of more effective synthesis methods for this compound to improve its bioavailability and reduce its toxicity.
3. Studies on the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
4. Studies on the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
5. Studies on the potential use of this compound as a diagnostic tool for cancer detection and monitoring.
合成法
The synthesis of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps. The first step involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to yield 2-methoxy-3-methylbenzoyl chloride. The second step involves the reaction of 2-methoxy-3-methylbenzoyl chloride with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.
科学的研究の応用
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-9-5-3-7-11(14(9)22-2)16(21)19-17-13(15(18)20)10-6-4-8-12(10)23-17/h3,5,7H,4,6,8H2,1-2H3,(H2,18,20)(H,19,21) |
InChIキー |
JBACMJRUYIRUTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244773.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B244775.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244780.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)